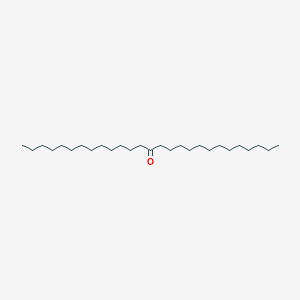

14-Heptacosanone

Übersicht

Beschreibung

QAQ dichloride is a photoswitchable compound that blocks voltage-gated sodium and potassium channels. Its channel-blocking activity is observed in the trans form of the azobenzene photoswitch, while the cis form does not exhibit this effect. This compound is membrane-impermeant and selectively enters pain-sensing neurons expressing endogenous import channels. QAQ dichloride functions as a light-sensitive analgesic and provides a valuable tool for investigating signaling mechanisms involved in acute and chronic pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthesis typically involves the diazotization of aniline derivatives followed by coupling with appropriate amines to form the azobenzene core. The final step involves the quaternization of the amine groups to form the dichloride salt .

Industrial Production Methods: Industrial production of QAQ dichloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: QAQ-Dichlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: QAQ-Dichlorid kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von QAQ-Dichlorid kann zur Bildung reduzierter Azobenzolderivate führen.

Substitution: QAQ-Dichlorid kann Substitutionsreaktionen eingehen, bei denen die Chloridionen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Nukleophile wie Natriumazid und Kaliumcyanid werden in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Oxidierte Azobenzolderivate.

Reduktion: Reduzierte Azobenzolderivate.

Substitution: Substituierte Azobenzolderivate.

Wissenschaftliche Forschungsanwendungen

Crystal Growth

14-Heptacosanone is utilized as a growth additive in the synthesis of specific crystal structures. Notably, it has been reported to assist in the growth of tetragonal prismatic mercuric iodide crystals. The compound plays a crucial role in modifying the crystallization process, potentially enhancing the quality and yield of the crystals produced .

Pyrolysis and Catalytic Conversion

Recent studies have highlighted the formation of this compound during the catalytic pyrolysis of tetradecanoic acid. Under optimal conditions (600 °C with γ-Al2O3 catalyst), yields of this compound reached approximately 18% . The process involves the breakdown of fatty acids into ketones and hydrocarbons, demonstrating the compound's potential as a valuable product in biofuel production and chemical synthesis.

Long-Chain Ketone Production

In another study, a continuous flow method was employed to convert high molecular weight primary alcohols into long-chain ketones, including this compound. Using a LaMnO3/La-Al2O3 catalyst at elevated temperatures (420 °C), researchers achieved a conversion yield of 73.4% for ketones . This method illustrates the compound's significance in industrial applications where long-chain ketones are desired.

Pheromone Research

This compound has been identified as a significant component in the pheromone communication system of various insect species, notably Blattella germanica (the German cockroach). Studies have shown that this compound influences mating behavior by acting as an attractant for males . The quantification of this compound in pheromone blends underscores its importance in understanding insect behavior and developing pest control strategies.

Biological Roles

In biological contexts, this compound has been implicated in metabolic pathways involving fatty acid elongation and modification. Research indicates that it is produced as a metabolic byproduct during the enzymatic activity associated with certain fatty acids . This discovery opens avenues for exploring its role in cellular processes and potential applications in biotechnology.

Analytical Applications

The compound is also used as an internal standard in analytical chemistry for quantifying other substances. Its stable nature allows for accurate measurement during chromatographic analyses, making it a reliable reference point in various experimental setups .

Case Studies and Experimental Findings

Wirkmechanismus

QAQ dichloride exerts its effects by blocking voltage-gated sodium and potassium channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. This photoswitchable property allows for precise control of ion channel activity using light. The molecular targets include voltage-gated sodium and potassium channels, and the pathways involved are related to neuronal signaling and pain perception .

Vergleich Mit ähnlichen Verbindungen

QAQ-Dichlorid ist aufgrund seiner photoschaltbaren Natur und der selektiven Zielfindung von schmerzempfindenden Neuronen einzigartig. Zu den ähnlichen Verbindungen gehören:

Azobenzolderivate: Diese Verbindungen weisen ebenfalls photoschaltbare Eigenschaften auf, haben aber möglicherweise nicht die gleiche Selektivität für schmerzempfindende Neuronen.

Photochrome Blocker: Diese Verbindungen können Ionenkanäle lichtabhängig blockieren, unterscheiden sich aber möglicherweise in ihren spezifischen Zielstrukturen und Anwendungen.

Biologische Aktivität

14-Heptacosanone, a long-chain ketone with the chemical formula C27H54O, has garnered attention for its various biological activities. This compound is primarily studied in the context of its effects on inflammation, insect behavior, and potential applications in agriculture and medicine. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a long-chain fatty acid derivative. Its structure features a 27-carbon backbone with a ketone functional group at the 14th position. This configuration is significant for its biological interactions and applications.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in nitric oxide (NO) production, a key mediator in inflammatory responses. The study utilized various concentrations of this compound to assess its efficacy against LPS-induced inflammation, comparing it to the standard anti-inflammatory drug dexamethasone.

| Concentration (µg/ml) | NO Production (µM) | Control (Dexamethasone) |

|---|---|---|

| 0 | 25.4 | - |

| 10 | 18.2 | 10.0 |

| 20 | 12.5 | - |

| 40 | 7.0 | - |

| 80 | 3.5 | - |

This table illustrates the dose-dependent inhibition of NO production by this compound, highlighting its potential as an anti-inflammatory agent .

Insect Behavior Modulation

In entomological studies, particularly concerning the olive fruit fly (Bactrocera oleae), this compound has been implicated in modulating insect behavior. Research shows that this compound plays a role in the chemical communication of insects, influencing mating and foraging behaviors through its presence in cuticular hydrocarbons (CHCs). The modulation of fatty acid elongation pathways in cockroaches also suggests that similar mechanisms may be at play in other insect species, where CHC profiles are crucial for sexual dimorphism and attractiveness .

Study on Olive Fruit Fly Resistance

A significant study focused on the interaction between olive varieties and Bactrocera oleae revealed that the presence of certain compounds, including heptacosanones, could enhance resistance to these pests. The research identified differentially expressed genes involved in defense mechanisms that are activated upon insect attack, which may include pathways influenced by long-chain ketones like this compound .

Pyrolysis Studies

Further investigations into the production of this compound through thermal processes have shown its formation during pyrolysis of fatty acids. A study highlighted that under optimal conditions (600 ºC with γ-Al2O3 catalyst), yields of up to 18% for this compound were achieved, indicating its potential as an industrial product derived from biomass .

Eigenschaften

IUPAC Name |

heptacosan-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZMOZVQLARCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202554 | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-50-7 | |

| Record name | 14-Heptacosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosan-14-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-HEPTACOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosan-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSAN-14-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 14-heptacosanone produced from renewable sources?

A1: this compound can be produced through the catalytic pyrolysis of tetradecanoic acid, a common fatty acid found in palm oil and other plant-based sources [, ]. This process involves heating the fatty acid in the presence of a catalyst, such as γ-aluminum oxide (γ-Al2O3) or niobium pentoxide (Nb2O5), at temperatures around 600 °C []. The reaction proceeds through a ketonization pathway, where two molecules of tetradecanoic acid combine to form this compound, releasing carbon dioxide and water as byproducts.

Q2: What is the role of this compound in hydrocarbon production from fatty acids?

A2: this compound serves as a crucial intermediate compound in the production of long-chain hydrocarbons from fatty acids [, ]. Research has demonstrated that this compound can be further converted into hydrocarbons like 1-dodecene through a decarbonylation process []. This highlights the potential of utilizing this compound as a stepping stone in the conversion of renewable feedstocks like fatty acids into valuable biofuels and platform chemicals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.